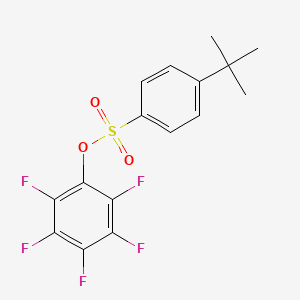

2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate is a chemical compound with the molecular formula C₁₆H₁₃F₅O₃S and a molecular weight of 380.33 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a pentafluorophenyl group and a tert-butyl group attached to a benzenesulfonate moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidation and Reduction: The sulfonate group can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: The major products are typically substituted derivatives of the original compound, where the nucleophile has replaced one of the fluorine atoms on the pentafluorophenyl ring.

Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the sulfonate group.

Wissenschaftliche Forschungsanwendungen

2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate is used in various scientific research applications, including:

Proteomics Research: It is used as a reagent for labeling and detecting proteins in complex biological samples.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: Its unique structural properties make it useful in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate involves its ability to act as a strong electrophile due to the presence of the electron-withdrawing pentafluorophenyl group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The sulfonate group also plays a role in stabilizing the compound and enhancing its solubility in organic solvents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate

- 2,3,4,5,6-Pentafluorophenyl trifluoroacetate

- 2,3,4,5,6-Pentafluorothiophenol

Uniqueness

This compound is unique due to its combination of a pentafluorophenyl group and a tert-butyl group attached to a benzenesulfonate moiety. This structure imparts distinct reactivity and stability characteristics, making it particularly useful in proteomics research and chemical synthesis.

Biologische Aktivität

2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pentafluorophenyl group and a tert-butyl substituent on the benzenesulfonate moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can lead to increased bioavailability and potency.

Anticancer Activity

Several studies have explored the anticancer properties of sulfonate derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tubulin polymerization. This mechanism is critical in cancer therapy as it disrupts cell division.

Case Studies

-

Tubulin Inhibition :

A study demonstrated that phenyl sulfonates can effectively inhibit tubulin polymerization in vitro. The structure-activity relationship indicated that modifications in the sulfonate group significantly affect potency against cancer cell lines . -

Antioxidant Properties :

Another investigation highlighted the antioxidant capabilities of similar compounds. These derivatives were shown to enhance glutathione S-transferase activity in hepatic tissues, suggesting potential protective effects against oxidative stress .

Toxicity and Safety Profile

The toxicity profile of this compound has not been extensively documented; however, related compounds have exhibited varying degrees of toxicity. For instance:

- Acute Toxicity : Studies on structurally related compounds indicate that high doses can lead to significant lethality in animal models .

- Chronic Effects : Long-term exposure studies are necessary to ascertain potential carcinogenic effects; preliminary data suggest that certain sulfonates do not exhibit mutagenic properties .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-tert-butylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F5O3S/c1-16(2,3)8-4-6-9(7-5-8)25(22,23)24-15-13(20)11(18)10(17)12(19)14(15)21/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSDJYBIOYZRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.